2-((1H-indol-3-yl)thio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
Description
2-((1H-Indol-3-yl)thio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a structurally complex molecule featuring three key pharmacophoric elements:
- A piperidin-1-yl moiety, offering conformational flexibility and basicity.
- A 3-(o-tolyl)-1,2,4-oxadiazole substituent, known for metabolic stability and π-π stacking capabilities.
This compound’s molecular formula is C₂₂H₂₂N₄O₂S (molecular weight: 406.5 g/mol).
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-17-7-2-3-9-19(17)25-27-23(31-28-25)13-18-8-6-12-29(15-18)24(30)16-32-22-14-26-21-11-5-4-10-20(21)22/h2-5,7,9-11,14,18,26H,6,8,12-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKLGBXZZIMFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CSC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1H-indol-3-yl)thio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a novel chemical entity that combines the biological properties of indole and oxadiazole moieties. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 446.57 g/mol. The structure features an indole ring linked to a thioether and an oxadiazole derivative, which is known for its diverse biological activities.
Anticancer Activity
- Mechanism of Action : The oxadiazole derivatives have been extensively studied for their anticancer properties. They are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds containing the 1,2,4-oxadiazole unit exhibit significant cytotoxicity against different cancer types including breast (MCF7), prostate (PC3), and CNS cancers .
-
Case Studies :
- A study reported that derivatives of oxadiazoles showed IC50 values ranging from 0.24 µM to 0.96 µM against targets like EGFR and Src kinases, which are crucial in cancer progression .
- Another investigation highlighted that compounds similar to the target molecule demonstrated potent activity against various human cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
Antimicrobial Activity
The presence of the indole and thioether functionalities in the compound suggests potential antimicrobial properties. Indoles have been documented to possess antibacterial and antifungal activities.
- Research Findings :
Anti-inflammatory Activity
Oxadiazole derivatives are also recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.
- Mechanistic Insights :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Piperidine and Heterocyclic Moieties
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives
Key Differences :
- Heterocycle : The target compound uses a 1,2,4-oxadiazole , while analogs in feature tetrazole rings. Tetrazoles act as bioisosteres for carboxylic acids, enhancing solubility but reducing lipophilicity compared to oxadiazoles .
- Substituents : The target compound’s o-tolyl group on oxadiazole provides steric bulk and hydrophobicity, whereas tetrazole analogs (e.g., compounds 22–28) have simpler aryl groups .
Synthetic Routes : Both classes use chloroacetyl chloride intermediates and nucleophilic substitution with piperidine, suggesting shared synthetic scalability .
1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone
Key Differences :
Analogs with Oxadiazole and Azetidine/Azetidinyl Groups
2-(1H-Indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
Key Differences :
Analogs with Triazole and Oxadiazole Motifs
(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone
Key Differences :
- Functional Groups: The target’s indol-3-ylthio ethanone is replaced with a triazolyl methanone. Triazoles offer hydrogen-bonding capacity, which could enhance target engagement in polar active sites .
- Shared Features : Both compounds retain the 3-(o-tolyl)-1,2,4-oxadiazole group, underscoring its importance in hydrophobic interactions .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , leveraging chloroacetyl chloride and piperidine nucleophilic substitution .
- Structure-Activity Relationships (SAR) :
- The o-tolyl group on oxadiazole enhances hydrophobic interactions, as seen in multiple analogs .
- Replacing piperidine with azetidine () may improve binding rigidity but reduce metabolic stability .
- The indol-3-ylthio group offers unique electronic properties compared to methylindole or triazole substituents .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : Synthesis involves multi-step reactions, including heterocyclic ring formation (e.g., oxadiazole) and coupling reactions. For example, thioether linkages (as in "thio" groups) require controlled pH and temperature to avoid side reactions. Purification via crystallization from methanol/water mixtures (1:1) is recommended to isolate intermediates . Optimization should include solvent selection (e.g., propan-2-ol for solubility) and catalyst screening.
Q. Which spectroscopic techniques are critical for structural validation?
- Methodology : Use ¹H/¹³C NMR to confirm connectivity of indole, piperidine, and oxadiazole moieties. IR spectroscopy identifies functional groups (e.g., C=S stretch at ~650 cm⁻¹ for thioether). Mass spectrometry (HRMS) verifies molecular weight. For unresolved stereochemistry, X-ray crystallography or DFT-based computational modeling (e.g., Gaussian 09) can validate 3D geometry .
Q. How should researchers handle stability and storage of this compound?
- Methodology : Store under inert atmosphere (N₂/Ar) at –20°C due to potential oxidation of the thioether group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., HPLC monitoring). Use amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational methods predict biological activity and guide experimental design?
- Methodology : Perform molecular docking (AutoDock Vina) to assess binding affinity with targets (e.g., kinase enzymes). QSAR models can prioritize derivatives by correlating substituents (e.g., o-tolyl vs. p-tolyl) with activity. Validate predictions using in vitro assays (e.g., enzyme inhibition) .
Q. What strategies resolve contradictions in bioactivity data between in silico predictions and experimental results?
- Methodology : Cross-validate computational models with experimental assays (e.g., SPR for binding kinetics). Investigate off-target effects via proteome-wide docking or transcriptomic profiling . Adjust force field parameters in simulations to account for solvent effects or protein flexibility .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodology : Synthesize analogs with modifications at the indole (e.g., halogenation), oxadiazole (e.g., substituent variation), or piperidine (e.g., N-alkylation) positions. Test in parallel against a panel of biological targets (e.g., cancer cell lines, microbial strains). Use PCA (Principal Component Analysis) to identify critical physicochemical properties (e.g., logP, H-bond donors) driving activity .
Q. What experimental and theoretical approaches validate the compound’s mechanism of action?
- Methodology : Combine kinetic studies (e.g., time-dependent inhibition assays) with molecular dynamics simulations to observe binding stability. Use CRISPR-Cas9 -modified cell lines to confirm target engagement. Metabolomic profiling can reveal downstream effects (e.g., ATP depletion in cancer cells) .
Methodological Considerations
Q. How to address missing physicochemical data (e.g., solubility, pKa) for this compound?
- Methodology : Determine solubility via shake-flask method (aqueous/organic phase partitioning). Estimate pKa using potentiometric titration or computational tools (e.g., ACD/Labs). For logP, employ HPLC-derived retention times calibrated against standards .
Q. What are best practices for scaling up synthesis without compromising yield?
- Methodology : Use flow chemistry for exothermic reactions (e.g., oxadiazole formation) to improve heat dissipation. Optimize catalyst loading via DoE (Design of Experiments) . Monitor intermediates in real-time using PAT (Process Analytical Technology) tools like FTIR .
Data Presentation Example
| Property | Method | Key Finding | Reference |
|---|---|---|---|
| Synthetic Yield | Crystallization (MeOH/H₂O) | 68% yield after optimization | |
| logP | HPLC-derived retention | 3.2 ± 0.1 (lipophilic character) | |
| IC₅₀ (Kinase X) | Fluorescence polarization | 12 nM ± 2 (competitive inhibition) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
